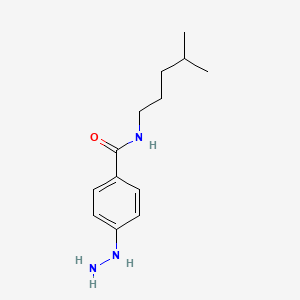

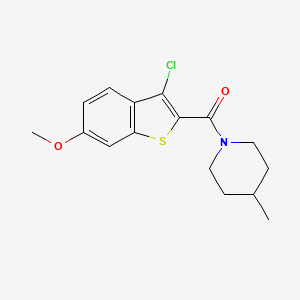

![molecular formula C12H15Cl2N3O B14797070 3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)

3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CP 93129 is a compound known for its potent and selective action as a serotonin 5-HT 1B receptor agonist . It has approximately 150 times and 200 times selectivity over the closely related serotonin 5-HT 1D and 5-HT 1A receptors, respectively . This compound is primarily used in scientific research to study the role of serotonin 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CP 93129 involves the formation of a pyrrolo[3,2-b]pyridin-5-one structure. One of the synthetic routes includes the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to yield CP 93129 . The reaction conditions typically involve the use of a solvent such as deionized water and maintaining the reaction mixture at a controlled temperature .

Industrial Production Methods

Industrial production methods for CP 93129 are not extensively documented in the public domain. it is likely that the production involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The compound is typically produced in a desiccated form and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

CP 93129 undergoes various chemical reactions, including substitution and reduction reactions. The compound’s structure allows it to participate in reactions that modify its pyrrolo[3,2-b]pyridin-5-one core.

Common Reagents and Conditions

Common reagents used in the reactions involving CP 93129 include reducing agents and solvents like deionized water . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired chemical transformations.

Major Products

The major products formed from the reactions involving CP 93129 depend on the specific reagents and conditions used. For instance, reduction reactions may yield derivatives with modified functional groups, while substitution reactions can introduce new substituents onto the pyrrolo[3,2-b]pyridin-5-one core.

Aplicaciones Científicas De Investigación

CP 93129 is widely used in scientific research due to its selective action on serotonin 5-HT 1B receptors . Some of its key applications include:

Neuroscience Research: CP 93129 is used to study the role of serotonin 5-HT 1B receptors in the brain, particularly in modulating neurotransmitter release.

Pharmacological Studies: The compound is used to investigate the effects of serotonin receptor agonists on various physiological and behavioral processes.

Behavioral Studies: Research involving CP 93129 has shown its potential in regulating feeding behavior in rodents, making it a valuable tool for studying appetite and weight control.

Drug Development: CP 93129 serves as a reference compound in the development of new drugs targeting serotonin receptors.

Mecanismo De Acción

CP 93129 exerts its effects by selectively binding to serotonin 5-HT 1B receptors . This binding inhibits the release of neurotransmitters such as serotonin and dopamine, thereby modulating their levels in the brain . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole . This selectivity allows CP 93129 to specifically target 5-HT 1B receptors without significantly affecting other serotonin receptor subtypes .

Comparación Con Compuestos Similares

CP 93129 is unique in its high selectivity for serotonin 5-HT 1B receptors compared to other similar compounds. Some similar compounds include:

RU-24,969: Another serotonin receptor agonist, but with less selectivity for 5-HT 1B receptors.

CP-94,253: A compound with similar selectivity for 5-HT 1B receptors but different pharmacological properties.

5-Methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole: A related compound with a different core structure and lower selectivity for 5-HT 1B receptors.

CP 93129 stands out due to its high selectivity and potency, making it a valuable tool in serotonin receptor research .

Propiedades

Fórmula molecular |

C12H15Cl2N3O |

|---|---|

Peso molecular |

288.17 g/mol |

Nombre IUPAC |

3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride |

InChI |

InChI=1S/C12H13N3O.2ClH/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;/h1-3,7,10,13H,4-6H2,(H,15,16);2*1H |

Clave InChI |

RKQOSTNGBDVLDD-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC=C1C2=C3C(C=CC(=O)N3)N=C2.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)

![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)

![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)

![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)

![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)